3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine
Description
3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a secondary amine featuring a piperidine ring substituted with a difluoromethyl group at the 4-position and a three-carbon propylamine chain linked to the nitrogen. The difluoromethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)8-2-6-13(7-3-8)5-1-4-12/h8-9H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVDNHZTRLCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoromethyl group and a propan-1-amine chain. Its molecular formula is with a molecular weight of approximately 175.19 g/mol. The presence of the difluoromethyl group is significant as it can influence the compound's lipophilicity and metabolic stability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Serotonergic Activity : The compound acts as an agonist at serotonin receptors, suggesting potential applications in treating mood disorders by modulating serotonergic signaling pathways.
- Chemokine Receptor Modulation : In vitro studies have shown that this compound can interact with chemokine receptors, indicating its role in inflammatory processes and immune response modulation.
The difluoromethyl group enhances binding affinity to various biological targets, leading to diverse biological effects. The exact pathways involved depend on the specific receptors and enzymes targeted by the compound.
Structure-Activity Relationships (SAR)
A comparative analysis of similar compounds provides insights into how structural modifications affect biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine | 2097954-30-6 | Incorporates difluoromethyl group; may exhibit unique electronic properties |
| N-Methyl-3-(piperidin-1-yl)propan-1-amine | 86010-41-5 | Contains a methyl group on nitrogen; potential for enhanced lipophilicity |
| 3-(Piperidin-4-yl)propan-1-amines | Varies | Different piperidine substitution alters receptor binding profiles |
The structure of this compound allows for specific interactions with biological targets, which are critical for its pharmacodynamics and therapeutic applications .
Case Studies
Several studies have evaluated the pharmacological profile of compounds related to this compound:
- GSK-3β Inhibition : A related study explored the inhibitory effects of pyrimido[4,5-b]indole derivatives on GSK-3β, revealing that modifications at the piperidine position significantly influenced potency and metabolic stability. This highlights the importance of structural nuances in developing effective inhibitors .
- Neuroprotective Properties : Research has indicated that certain derivatives demonstrate neuroprotective effects alongside minimal cytotoxicity, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
The compound 3-(4-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a novel chemical entity with promising applications in various scientific and medical fields. This article delves into its applications, particularly in medicinal chemistry, and provides insights into its structure-activity relationships (SAR), synthesis, and potential therapeutic uses.
Antimycobacterial Activity
Research has shown that derivatives of piperidine compounds exhibit significant antimycobacterial properties. For instance, compounds similar to this compound have been synthesized and tested against Mycobacterium tuberculosis (M.tb). These studies indicate that modifications on the piperidine scaffold can lead to enhanced activity against this pathogen, highlighting the potential of such compounds in treating tuberculosis .
Inhibition of PD-1/PD-L1 Interaction
Recent studies have focused on small molecule inhibitors that target the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Compounds structurally related to this compound have been identified as potential inhibitors that can disrupt the interaction between PD-1 and PD-L1 proteins, thus enhancing immune response against tumors . This application is particularly relevant given the increasing importance of immunotherapy in cancer treatment.
Neuropharmacological Effects
Piperidine derivatives are known to influence neurotransmitter systems, particularly those involving dopamine and serotonin. The difluoromethyl substitution may enhance binding affinity to certain receptors, potentially leading to applications in treating neuropsychiatric disorders . Investigations into the SAR of related compounds have shown promising results in modulating these pathways.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The introduction of the difluoromethyl group can be achieved through various fluorination techniques, which have been optimized for yield and purity.
Structure-Activity Relationship Studies
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against M.tb |
| Variation of alkyl chain length | Alters pharmacokinetic properties |
| Substitution on the piperidine ring | Modifies receptor binding affinity |
These insights guide further development of analogs with improved efficacy and reduced side effects.
Case Study 1: Antitubercular Activity
A series of piperidine derivatives were synthesized and evaluated for their efficacy against M.tb. Among them, compounds with difluoromethyl substitutions showed enhanced inhibitory effects compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in enhancing lipophilicity and membrane permeability .
Case Study 2: Cancer Immunotherapy
In a recent screening for PD-1/PD-L1 inhibitors, several small molecules resembling the structure of this compound were identified as effective candidates. These compounds demonstrated the ability to stabilize PD-L1 dimers, thus preventing its interaction with PD-1 . Further optimization led to analogs with improved binding affinities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups : The difluoromethyl group in the target compound contrasts with electron-donating (e.g., methyl) or bulky (e.g., triazole) substituents in analogs like S6 . Fluorine’s electronegativity may optimize hydrogen bonding or dipole interactions.
- Ring Type : Piperazine derivatives (e.g., ) offer additional nitrogen sites for hydrogen bonding, whereas piperidine-based compounds prioritize hydrophobicity .
Inferences for the Target Compound :
- Antiviral Potential: Fluorine’s metabolic stability could improve pharmacokinetics in HIV/HCV therapies, as seen in related amines .
- Receptor Targeting : The difluoromethyl group may enhance binding to hydrophobic pockets in GPCRs or viral entry proteins, similar to triazole-substituted S6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
